1-Benzyloxy-4-chloromethyl-2-fluoro-benzene
Description
Significance of Aryl Ethers in Contemporary Synthetic Methodologies
Aryl ethers are a class of organic compounds that feature an ether linkage to an aromatic ring. This structural unit is a cornerstone in the architecture of many high-value chemicals. wiserpub.comresearchgate.net Alkyl aryl ethers, in particular, are essential building blocks and solvents used in the production of pharmaceuticals, fragrances, cosmetics, and dyestuffs. d-nb.info Their importance stems from the stability of the ether bond and the versatile reactivity of the aromatic ring, which can undergo reactions like electrophilic aromatic substitution. wiserpub.com
The synthesis of aryl ethers is a fundamental transformation in organic chemistry. google.com One of the most classic and reliable methods is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. wiserpub.com More advanced, catalytic versions of this synthesis have been developed to improve efficiency and expand the scope to include less reactive alkylating agents. smolecule.com The prevalence of the aryl ether moiety in numerous biologically active compounds underscores its critical role as a stable and versatile structural component in modern synthetic strategies. researchgate.net
Strategic Importance of Fluorinated Aromatic Scaffolds in Chemical Design
The introduction of fluorine into aromatic systems is a widely recognized strategy in medicinal chemistry and materials science. organic-chemistry.orgacs.org The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and pharmacokinetic characteristics. organic-chemistry.orgwiserpub.com
Incorporating fluorine can lead to several advantages in drug design:
Enhanced Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage, so placing a fluorine atom at a metabolically vulnerable position can block oxidation and increase the drug's half-life. wiserpub.comachemblock.com
Modulated Acidity/Basicity: Due to its strong electron-withdrawing inductive effect, fluorine can lower the pKa of nearby acidic or basic functional groups, which can improve bioavailability and cell membrane permeability. organic-chemistry.orgachemblock.com
Increased Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing the binding affinity and potency of a ligand. achemblock.com
Improved Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross biological membranes. nih.gov
Given these benefits, fluorinated aromatic scaffolds are integral to the design of modern therapeutics, with a significant percentage of top-selling drugs containing at least one fluorine atom. acs.org
Role of Chloromethyl-Substituted Aromatics as Versatile Synthetic Intermediates
Aromatic compounds bearing a chloromethyl group (-CH₂Cl) are highly valuable and versatile intermediates in organic synthesis. The chloromethyl group serves as a reactive "handle" that allows for the straightforward attachment of the aromatic ring to other molecular fragments. This reactivity stems from the fact that the chloromethyl group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions.
These compounds can react with a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This versatility makes them indispensable precursors for a variety of more complex functionalized targets. The chloromethylation of aromatic compounds, often achieved through methods like the Blanc reaction (using formaldehyde (B43269) and HCl with a Lewis acid catalyst), is a well-established industrial process, though modern methods aim to avoid the formation of hazardous byproducts. fishersci.comstackexchange.com
Overview of Research Trajectories for 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene as a Model System
The compound this compound is not merely a collection of functional groups but a sophisticated building block designed for multi-step, selective synthesis. Its research trajectory is primarily as a key intermediate in the construction of complex molecules where each of its functionalities plays a distinct and crucial role.
The synthetic utility of this compound can be dissected as follows:
Primary Reaction Site: The chloromethyl group is the most reactive site for initial elaboration. It serves as an electrophilic anchor, allowing for the attachment of the entire fluorinated benzyloxybenzyl scaffold to a nucleophilic partner. This is often the first step in building a larger, more complex molecule. For instance, in a synthetic route analogous to the preparation of certain bioactive quinolines, a similar benzyloxy-substituted fragment is attached to a core structure via a substitution reaction. nih.gov
Modulating and Blocking Group: The fluorine atom, positioned ortho to the benzyloxy group, exerts a strong inductive effect, influencing the reactivity of the aromatic ring in potential subsequent electrophilic substitution reactions. libretexts.org Perhaps more importantly, it can serve as a metabolically stable bioisostere for a hydrogen atom, potentially enhancing the pharmacokinetic profile of the final product. achemblock.com
Latent Functional Group (Protecting Group Strategy): The benzyloxy group functions as a robust protecting group for a phenol (B47542). organic-chemistry.org This is a critical strategic element. It renders the phenolic oxygen unreactive while transformations are carried out at the chloromethyl position or elsewhere in the molecule. In later stages of the synthesis, the benzyl (B1604629) group can be selectively removed, most commonly through catalytic hydrogenation, to unmask the free hydroxyl (-OH) group. This newly revealed phenol provides a new site for further functionalization, such as etherification, esterification, or participation in coupling reactions.
In essence, this compound is a model system for a synthetic strategy that involves sequential functionalization. A researcher can first utilize the chloromethyl group, then deprotect the phenol, and finally perform a third reaction at the newly available hydroxyl site, all while benefiting from the electronic and metabolic advantages conferred by the fluorine atom. This makes it an ideal precursor for creating libraries of complex compounds for drug discovery or for the synthesis of precisely defined functional materials.
Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-2-fluoro-1-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFO/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHAWTYVJHGSHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101227020 | |
| Record name | 4-(Chloromethyl)-2-fluoro-1-(phenylmethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101227020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536974-95-5 | |
| Record name | 4-(Chloromethyl)-2-fluoro-1-(phenylmethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536974-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-2-fluoro-1-(phenylmethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101227020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Benzyloxy 4 Chloromethyl 2 Fluoro Benzene
Regioselective Functionalization Strategies for Fluorinated Benzene (B151609) Systems
The presence of a fluorine atom on the benzene ring significantly influences its reactivity. While fluorine is an ortho-, para-director in electrophilic aromatic substitution, its strong electron-withdrawing inductive effect deactivates the ring. This dual nature necessitates specialized methods for regioselective functionalization.
Directed Ortho Metalation (DoM) Approaches and Related Anionic ortho-Lithiation Methods
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgnih.gov This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), to direct deprotonation at the adjacent ortho position. organic-chemistry.orgnih.gov The resulting aryllithium intermediate can then be trapped with a variety of electrophiles.
In the context of synthesizing 1-benzyloxy-4-chloromethyl-2-fluoro-benzene, the benzyloxy group can act as a DMG. The oxygen atom's lone pairs can chelate the lithium cation, directing metalation to one of the ortho positions. However, in a 2-fluoro-benzyloxybenzene system, the fluorine atom also acts as a potent DMG. Competition between the two directing groups would need to be carefully managed, often through the choice of organolithium reagent and reaction conditions. Studies have shown that in systems with both methoxy (B1213986) and fluoro substituents, the regioselectivity of lithiation can be controlled by the choice of base and additives. For instance, with butyllithium (B86547) alone, deprotonation often occurs ortho to the methoxy group, while the addition of coordinating agents like pentamethyldiethylenetriamine (PMDTA) can shift the selectivity towards the more acidic proton ortho to the fluorine.
A plausible synthetic route starting from 1-benzyloxy-2-fluorobenzene would involve a DoM reaction to introduce a functional group at the 4-position (para to the fluorine and meta to the benzyloxy group). This would require a two-step process where an initial functionalization at an ortho position is followed by subsequent manipulations, or a more complex remote metalation strategy. A more direct approach would be to start with a substrate where the desired substitution pattern is more readily achieved. For example, starting with a precursor already containing a group at the 4-position that can be converted to a chloromethyl group after the introduction of the benzyloxy and fluoro substituents.
The α-lithiobenzyloxy group, generated by selective α-lithiation of aryl benzyl (B1604629) ethers with t-BuLi, can also act as a DMG, directing a second lithiation at the ortho position of the aryl ring. This approach provides access to dianionic species that can be further functionalized.
Table 1: Examples of Directed Ortho Metalation on Related Aryl Ether Systems
| Directing Group | Organolithium Reagent | Electrophile | Product | Reference |
|---|---|---|---|---|
| OMe | s-BuLi/TMEDA | DMF | 2-methoxybenzaldehyde | beilstein-journals.org |
| OCONEt2 | s-BuLi/TMEDA | MeI | 2-methyl-N,N-diethylbenzamide | beilstein-journals.org |
| F | n-BuLi/PMDTA | (CH3)2SO4 | 2-fluorotoluene | N/A |
This table presents illustrative examples of DoM on related systems, not the specific synthesis of this compound.
Electrophilic Chloromethylation via Gattermann-Koch or Related Reactions
Electrophilic chloromethylation is a classic method for introducing a chloromethyl group onto an aromatic ring. However, the deactivating effect of the fluorine atom in the target molecule's precursor makes standard Friedel-Crafts-type reactions challenging. The Gattermann-Koch reaction, which uses carbon monoxide and HCl in the presence of a Lewis acid to generate a formyl cation equivalent, is typically used for formylation and is not directly applicable to chloromethylation. ethz.ch
More relevant is the direct chloromethylation using reagents like chloromethyl methyl ether (CMME) or a combination of formaldehyde (B43269) and HCl, often with a Lewis acid catalyst. ethz.ch For deactivated substrates such as fluorinated aromatics, harsher conditions or more reactive chloromethylating agents may be necessary. The regioselectivity of chloromethylation on a 1-benzyloxy-2-fluorobenzene precursor would be directed by both the benzyloxy and fluoro groups to the positions ortho and para to them. The major product would likely be the result of substitution at the position para to the fluorine and ortho to the benzyloxy group, which is the desired 4-position, due to steric hindrance from the bulky benzyloxy group at the other ortho position.
Research on the chloromethylation of trifluoromethoxybenzene has shown a pronounced preference for para substitution, which supports the feasibility of regioselective chloromethylation in related fluorinated aryl ethers. rsc.org
Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorine Incorporation onto Precursors
Nucleophilic aromatic substitution (SNAr) offers a powerful alternative for constructing highly functionalized aromatic rings, particularly those bearing electron-withdrawing groups. researchgate.netbath.ac.uk This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. researchgate.net
Fluorine is an excellent leaving group in SNAr reactions, especially when activated by ortho or para electron-withdrawing groups. kochi-tech.ac.jp A potential SNAr strategy for a precursor to this compound could involve the displacement of a fluoride (B91410) ion by a benzyl oxide nucleophile. For instance, a starting material like 2,4-difluorobenzyl chloride could undergo a regioselective SNAr reaction with benzyl alcohol in the presence of a base. The fluorine at the 2-position is activated by the chloromethyl group at the 4-position (para), making it susceptible to nucleophilic attack. The fluorine at the 4-position is less activated. This would lead to the desired this compound.
The success of this approach hinges on the relative activation of the two fluorine atoms. The presence of the chloromethyl group is crucial for activating the ring towards nucleophilic attack.
Table 2: Halogen Reactivity in SNAr Reactions
| Halogen Leaving Group | Relative Reactivity |
|---|---|
| F | > 1 |
| Cl | 1 |
| Br | < 1 |
This table illustrates the general trend of leaving group ability in SNAr reactions on activated aromatic systems. kochi-tech.ac.jp
Palladium-Catalyzed Cross-Coupling Strategies for Aromatic Functionalization
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura, Stille, and Negishi Coupling Applications in Related Aryl Ether Synthesis
The synthesis of the benzyloxy ether moiety in the target molecule can be envisioned through palladium-catalyzed cross-coupling reactions. While traditionally used for C-C bond formation, these methods have been adapted for C-O bond formation as well.
Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound with an organohalide. rsc.org For aryl ether synthesis, this could involve the coupling of a fluorinated phenol (B47542) with a benzyl halide or a fluorinated aryl halide with benzyl alcohol. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for achieving high yields and selectivity, especially with challenging substrates like electron-rich or sterically hindered partners.
Stille Coupling: The Stille reaction couples an organotin compound with an organohalide. nih.gov This method is known for its tolerance of a wide range of functional groups. An analogous approach to the Suzuki-Miyaura coupling could be employed, using a benzyl stannane (B1208499) and a fluorinated aryl halide, or a fluorinated aryl stannane and a benzyl halide.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide. organic-chemistry.org The Negishi coupling is often noted for its high reactivity and functional group compatibility. The synthesis of the target's aryl ether framework could be achieved by coupling a benzylzinc reagent with a suitable fluorinated aryl halide.
A plausible disconnection for the target molecule using a cross-coupling strategy would be between the aromatic ring and the benzyloxy group. This would involve a precursor like 4-chloromethyl-2-fluoro-1-halobenzene and a benzylmetal or benzyl alcohol reagent.
Ligand Design and Catalyst Optimization for Enhanced Selectivity
The success of palladium-catalyzed cross-coupling reactions is highly dependent on the nature of the catalyst system, particularly the phosphine ligand. Ligand design plays a crucial role in modulating the catalyst's reactivity, stability, and selectivity. For the synthesis of a sterically demanding and electronically complex molecule like this compound, careful optimization of the catalyst is paramount.
Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), are often employed for challenging cross-coupling reactions. These ligands promote the oxidative addition of the organohalide to the palladium(0) center and facilitate the reductive elimination of the product, which are key steps in the catalytic cycle.
For regioselective functionalization, the catalyst must be able to differentiate between multiple reactive sites. In the context of the target molecule, this could involve the selective activation of a C-H or C-X bond in the presence of other potentially reactive functional groups. Catalyst optimization would involve screening a variety of ligands, palladium precursors, bases, and solvents to achieve the desired transformation with high yield and selectivity.
Table 3: Common Ligands for Palladium-Catalyzed Cross-Coupling Reactions
| Ligand | Type | Typical Applications |
|---|---|---|
| PPh3 (Triphenylphosphine) | Monodentate | General purpose, less effective for challenging substrates |
| BINAP | Bidentate, Chiral | Asymmetric catalysis |
| dppf | Bidentate, Ferrocenyl | Suzuki, Negishi, and Buchwald-Hartwig reactions |
| SPhos | Biaryl Monophosphine | Suzuki, Buchwald-Hartwig, C-O coupling |
This table provides a non-exhaustive list of common phosphine ligands and their general applications in palladium-catalyzed cross-coupling.
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is paramount in minimizing the environmental footprint of its production. This involves a holistic approach, from the selection of starting materials and solvents to the optimization of reaction conditions to reduce waste and energy consumption.
Development of Solvent-Free or Aqueous Reaction Conditions
Traditional synthetic routes for compounds like this compound often rely on volatile and hazardous organic solvents. Modern approaches focus on eliminating or replacing these with more benign alternatives, such as water or, ideally, conducting reactions in the absence of a solvent altogether.
O-Benzylation in Aqueous Media: The initial step in the synthesis, the O-benzylation of a suitable fluorophenol precursor, can be transitioned to aqueous conditions through the use of phase-transfer catalysis (PTC). phasetransfer.comphasetransfer.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the reaction between the water-soluble phenoxide and the water-insoluble benzyl halide. This approach not only eliminates the need for organic solvents but can also enhance reaction rates and simplify product isolation. Research on related phenolic compounds has demonstrated the feasibility of this method, achieving high yields under mild conditions.
Solvent-Free Benzylation: An even greener alternative is the solvent-free synthesis of benzyl ethers. Studies have shown that the reaction of phenols with benzyl chloride can be efficiently carried out in the presence of a solid base like potassium carbonate or sodium bicarbonate without any solvent. researchgate.net This method offers significant advantages, including reduced waste, lower energy consumption for solvent removal, and simplified purification processes.
Aqueous Chloromethylation: The subsequent chloromethylation step, traditionally performed with hazardous reagents like chloromethyl methyl ether in chlorinated solvents, can also be adapted to aqueous systems. Research has demonstrated that the chloromethylation of various aromatic hydrocarbons can be achieved in an aqueous medium using a catalytic system composed of zinc chloride, acetic acid, sulfuric acid, and a phase-transfer catalyst like polyethylene (B3416737) glycol (PEG). researchgate.net This method provides good to excellent yields and offers a safer and more environmentally friendly alternative to conventional procedures.
The following table summarizes potential greener conditions for the key reaction steps in the synthesis of this compound:
| Reaction Step | Traditional Conditions | Greener Alternative | Advantages of Greener Alternative |
| O-Benzylation | Benzyl halide, strong base, organic solvent (e.g., DMF, Acetone) | Benzyl halide, weak base, Phase-Transfer Catalyst, water | Elimination of hazardous organic solvents, milder reaction conditions, easier workup. |
| O-Benzylation | Benzyl halide, strong base, organic solvent (e.g., DMF, Acetone) | Benzyl chloride, solid base (e.g., K2CO3), solvent-free | No solvent waste, reduced energy consumption, simplified purification. |
| Chloromethylation | Chloromethyl methyl ether, Lewis acid, chlorinated solvent | Paraformaldehyde, HCl, ZnCl2/AcOH/H2SO4/PEG, water | Avoids highly carcinogenic chloromethyl methyl ether, uses a more benign solvent system. |
Atom Economy and Step Efficiency Analysis of Synthetic Routes
A critical aspect of green chemistry is the evaluation of the efficiency of a synthetic route. Atom economy and step efficiency are key metrics used for this purpose.
Atom Economy: Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Addition and rearrangement reactions are inherently more atom-economical (often approaching 100%) than substitution and elimination reactions, which generate stoichiometric byproducts.
For the synthesis of this compound, a typical two-step route would involve:
Williamson Ether Synthesis (O-Benzylation): A fluorophenol reacts with a benzyl halide. This is a substitution reaction with the formation of a salt byproduct, leading to an atom economy of less than 100%.
The theoretical atom economy for a plausible two-step synthesis can be calculated as follows:
Step 1: O-Benzylation of 2-fluoro-4-methylphenol (B1362316) with Benzyl Chloride
C7H7FO + C7H7Cl → C14H13FO + HCl
Molecular Weights: 126.13 + 126.58 → 216.25 + 36.46
Atom Economy = (MW of Product / Sum of MW of Reactants) x 100 = (216.25 / (126.13 + 126.58)) x 100 ≈ 85.6%
Step 2: Chloromethylation of 1-Benzyloxy-2-fluoro-4-methylbenzene with Paraformaldehyde and HCl
C14H13FO + (CH2O)n + HCl → C15H14ClFO + H2O
Assuming n=1 for calculation: C14H13FO + CH2O + HCl → C15H14ClFO + H2O
Molecular Weights: 216.25 + 30.03 + 36.46 → 264.71 + 18.02
Atom Economy = (MW of Product / Sum of MW of Reactants) x 100 = (264.71 / (216.25 + 30.03 + 36.46)) x 100 ≈ 93.6%
Flow Chemistry and Automated Synthesis Platforms for Scalable Production and Process Optimization
The transition from batch to continuous manufacturing, facilitated by flow chemistry, offers significant advantages for the production of specialty chemicals like this compound. nih.gov
Flow Chemistry: In a flow chemistry setup, reagents are continuously pumped through a reactor, where they mix and react. This approach provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields, selectivity, and safety. vapourtec.com The high surface-area-to-volume ratio in flow reactors allows for efficient heat transfer, making it possible to safely perform highly exothermic reactions. For the synthesis of this compound, both the O-benzylation and chloromethylation steps could be adapted to flow conditions, potentially reducing reaction times from hours to minutes. nih.gov
The following table illustrates the potential benefits of transitioning the synthesis to a flow process:
| Parameter | Batch Synthesis | Flow Chemistry Synthesis |
| Reaction Time | Hours | Minutes |
| Temperature Control | Potential for hot spots | Precise and uniform |
| Safety | Handling of large volumes of hazardous materials | Smaller reaction volumes, better control |
| Scalability | Difficult, requires larger reactors | "Numbering-up" by running parallel reactors |
| Process Optimization | Time-consuming, requires multiple experiments | Rapid optimization through automated parameter screening |
Automated Synthesis Platforms: The integration of flow chemistry with automated control systems creates powerful platforms for the rapid synthesis and optimization of chemical processes. nih.govmit.edufu-berlin.defu-berlin.de These platforms can automatically vary reaction parameters to identify optimal conditions, significantly accelerating process development. researchgate.net For a multi-step synthesis, automated platforms can seamlessly connect different reaction modules, enabling a continuous production process from starting materials to the final product without manual intervention. weimiaobio.com This not only improves efficiency and reproducibility but also allows for the on-demand synthesis of desired quantities of the target compound. weimiaobio.com
The development of such automated platforms for the synthesis of pharmaceutical intermediates is a key area of research, promising to revolutionize the way these vital compounds are produced. globalpharmatek.commlunias.comtheasengineers.com
Reactivity and Mechanistic Investigations of 1 Benzyloxy 4 Chloromethyl 2 Fluoro Benzene
Transformations Involving the Chloromethyl Moiety
The chloromethyl group attached to the benzene (B151609) ring is a versatile functional group, readily participating in a variety of substitution and addition reactions.
Nucleophilic Substitution Reactions (SN1/SN2) at the Benzylic Position with Diverse Nucleophiles
The benzylic chloride in 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene is susceptible to nucleophilic attack. These reactions typically proceed via an SN2 mechanism, although an SN1 pathway can be favored under specific conditions that promote carbocation formation. A range of nucleophiles can be employed to displace the chloride ion, leading to a variety of functionalized products. For instance, the reaction of 4-bromobenzyl chloride with sodium cyanide in ethanol (B145695) readily forms 4-bromobenzyl cyanide, indicating that the benzylic halide is the more reactive site for nucleophilic substitution compared to the aryl halide. doubtnut.comvedantu.comdoubtnut.com
| Nucleophile | Reagent | Solvent | Product |
| Cyanide | Sodium Cyanide (NaCN) | Ethanol | 1-Benzyloxy-4-cyanomethyl-2-fluoro-benzene |
| Azide (B81097) | Sodium Azide (NaN3) | DMF | 1-Azidomethyl-4-benzyloxy-2-fluoro-benzene |
| Hydroxide | Sodium Hydroxide (NaOH) | Water/THF | (4-Benzyloxy-3-fluorophenyl)methanol |
| Alkoxide | Sodium Methoxide (NaOMe) | Methanol | 1-Benzyloxy-2-fluoro-4-methoxymethyl-benzene |
| Amine | Ammonia (NH3) | Ethanol | (4-Benzyloxy-3-fluorophenyl)methanamine |
Interactive Data Table: Nucleophilic Substitution Reactions
Formation of Organometallic Reagents (e.g., Grignard, Organolithium, Zinc) and Subsequent Trapping Reactions
The carbon-chlorine bond in the chloromethyl group can be converted into a carbon-metal bond, forming organometallic reagents. The formation of Grignard reagents, for example, is a common transformation for alkyl and benzyl (B1604629) halides. This involves the reaction of the halide with magnesium metal in an ether solvent. The formation of Grignard reagents can sometimes be accompanied by the formation of Wurtz coupling products. researchgate.net Once formed, these organometallic reagents are potent nucleophiles and can be trapped with various electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds.
| Organometallic Reagent | Metal | Solvent | Trapping Electrophile | Product |
| Grignard | Magnesium (Mg) | Diethyl ether or THF | Formaldehyde (B43269) | 2-(4-Benzyloxy-3-fluorophenyl)ethanol |
| Organolithium | Lithium (Li) | Diethyl ether | Benzaldehyde | (4-Benzyloxy-3-fluorophenyl)(phenyl)methanol |
| Organozinc | Zinc (Zn) | THF | Carbon Dioxide (CO2) | (4-Benzyloxy-3-fluorophenyl)acetic acid |
Interactive Data Table: Organometallic Reagent Formation and Trapping
Wittig and Related Olefination Reactions Utilizing Phosphonium (B103445) Salts
The chloromethyl group is a suitable precursor for the synthesis of phosphonium salts, which are key intermediates in the Wittig reaction. youtube.com The reaction of this compound with a phosphine (B1218219), typically triphenylphosphine, results in the formation of a stable phosphonium salt. youtube.comgoogleapis.comgoogle.com This salt can then be deprotonated with a strong base to generate a phosphorus ylide. The ylide subsequently reacts with an aldehyde or ketone to produce an alkene, a transformation of significant importance in organic synthesis. youtube.com
The synthesis of phosphonium salts is generally an S_N2 type reaction between a phosphine and a primary or secondary halide. googleapis.comgoogle.com
| Reactant 1 | Reactant 2 | Base | Product |
| (4-Benzyloxy-3-fluorobenzyl)triphenylphosphonium chloride | Benzaldehyde | n-Butyllithium | 1-Benzyloxy-2-fluoro-4-styryl-benzene |
| (4-Benzyloxy-3-fluorobenzyl)triphenylphosphonium chloride | Acetone | Sodium Hydride | 1-Benzyloxy-2-fluoro-4-(prop-1-en-2-yl)benzene |
| (4-Benzyloxy-3-fluorobenzyl)triphenylphosphonium chloride | Cyclohexanone | Potassium tert-butoxide | 1-Benzyloxy-4-(cyclohexylidenemethyl)-2-fluoro-benzene |
Interactive Data Table: Wittig Olefination Reactions
Note: The products listed are based on the expected outcome of the Wittig reaction between the phosphonium salt derived from this compound and the specified carbonyl compounds.
Radical Reactions and Halogen Atom Transfer Processes at the Benzylic Center
While less common than ionic reactions for this substrate, the benzylic position can participate in radical reactions. Under the influence of radical initiators and a halogen source, such as N-bromosuccinimide (NBS), halogen atom transfer can occur. However, given the presence of the benzyloxy group, which can also be susceptible to radical conditions, careful control of reaction parameters would be necessary to achieve selective transformation at the benzylic center.
Reactivity of the Fluoroaromatic Moiety
The fluorine atom on the aromatic ring can also participate in chemical transformations, most notably nucleophilic aromatic substitution.
Advanced Nucleophilic Aromatic Substitution (SNAr) Studies with Strong and Weak Nucleophiles
Nucleophilic aromatic substitution (SNAr) on fluoroarenes is a well-established reaction, particularly when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.com In the case of this compound, the benzyloxy group is electron-donating, which generally disfavors classical SNAr by increasing the electron density of the ring. However, under forcing conditions or with the use of strong nucleophiles, substitution of the fluorine atom may be possible. The regioselectivity of such a reaction would be influenced by the combined electronic and steric effects of the substituents.
SNAr reactions typically proceed through a Meisenheimer complex, a resonance-stabilized carbanion intermediate. youtube.com The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes this intermediate, thus accelerating the reaction. masterorganicchemistry.com Conversely, electron-donating groups can destabilize this intermediate.
| Nucleophile | Reagent | Conditions | Product |
| Methoxide | Sodium Methoxide (NaOMe) | High Temperature, Polar Aprotic Solvent (e.g., DMF) | 1-Benzyloxy-4-chloromethyl-2-methoxy-benzene |
| Amine | Piperidine | High Temperature, Neat or in a high-boiling solvent | 1-(4-(Benzyloxy)-3-(chloromethyl)phenyl)piperidine |
| Thiolate | Sodium thiophenoxide (NaSPh) | Polar Aprotic Solvent (e.g., DMSO) | 1-Benzyloxy-4-chloromethyl-2-(phenylthio)benzene |
Interactive Data Table: Nucleophilic Aromatic Substitution (SNAr) Reactions
C-F Bond Activation Strategies and Fluorine-Mediated Rearrangements
The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant chemical challenge. In aromatic systems like this compound, the C-F bond is generally robust and unreactive under standard conditions. However, specific strategies have been developed for its activation, often involving transition metal catalysts or photoredox chemistry. nih.gov For a molecule like this, C-F activation could potentially be achieved through methods such as oxidative addition to a low-valent transition metal complex or via single-electron transfer (SET) processes to form a radical anion, which could then expel a fluoride (B91410) ion. A general method using an organic photoredox catalyst system has been shown to efficiently reduce C-F bonds to generate carbon-centered radicals, which can then undergo further reactions. nih.gov
Fluorine-mediated rearrangements in aromatic compounds can occur under specific conditions. One such class of reactions is the nucleophilic aromatic substitution (SₙAr) reaction, where the fluorine atom can act as a leaving group if the ring is sufficiently activated by electron-withdrawing groups. In the case of this compound, the ring is relatively electron-rich due to the benzyloxy group, making a standard SₙAr reaction difficult.
Rearrangements where the fluorine atom itself migrates are rare. More common are rearrangements facilitated by the electronic properties of the fluorine substituent. For example, the presence of fluorine can influence the stability of intermediates in reactions like the Smiles or Truce-Smiles rearrangements, potentially altering reaction pathways or rates.
Transformations of the Benzyloxy Protecting Group
Selective Deprotection Methodologies (e.g., Catalytic Hydrogenolysis, Lewis Acid-Mediated Cleavage)
The benzyloxy group is a widely used protecting group for phenols due to its stability under various conditions and its susceptibility to selective removal.
Catalytic Hydrogenolysis: This is the most common method for cleaving benzyl ethers. The reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C). This process is generally clean and efficient, yielding the deprotected phenol (B47542) and toluene (B28343) as a byproduct. organic-chemistry.org For this compound, this method must be used with caution, as the benzylic C-Cl bond in the chloromethyl group is also susceptible to hydrogenolysis. Careful selection of catalyst and reaction conditions would be necessary to achieve selective deprotection of the ether without reducing the chloromethyl group.
Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron tribromide (BBr₃) or trimethylsilyl (B98337) iodide (TMSI) can effectively cleave benzyl ethers. The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack by the bromide or iodide ion on the benzyl carbon. This method is advantageous when the molecule contains other functional groups that are sensitive to hydrogenation.
Acidic Cleavage: Strong protic acids, such as trifluoroacetic acid (TFA), can also be used for deprotection. The efficiency of this cleavage can be significantly enhanced by the addition of a cation scavenger, such as pentamethylbenzene (B147382) or thioanisole, which traps the benzyl cation formed during the reaction, preventing side reactions like re-alkylation of the product. scispace.com
| Methodology | Typical Reagents | Advantages | Potential Issues with Substrate |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, high yield | Concurrent reduction of the C-Cl bond |
| Lewis Acid Cleavage | BBr₃, BCl₃ | Avoids hydrogenation | Harsh conditions, potential side reactions |
| Acidic Cleavage with Scavenger | TFA, Pentamethylbenzene | Improved efficiency over acid alone | Requires strong acid |
Rearrangement Reactions and Aryl Migration Studies Involving the Ether Linkage
The ether linkage in benzyloxy-substituted aromatics can participate in intramolecular rearrangement reactions, particularly those involving aryl migration. These reactions, often proceeding through radical or anionic intermediates, can lead to significant skeletal reorganization.
One of the most relevant transformations is the radical Truce-Smiles rearrangement. researchgate.net This reaction involves the intramolecular migration of an aryl group from a heteroatom (like oxygen) to a carbon atom. For a substrate like this compound, a related rearrangement could theoretically be initiated. For example, the generation of a radical at the benzylic carbon of the benzyloxy group could potentially trigger a 1,4-aryl migration of the substituted fluoro-benzene ring to this position. nih.govresearchgate.net Such radical aryl migrations often proceed through a spirocyclic intermediate. researchgate.net The electronic nature of the migrating aryl group is a critical factor; both electron-donating and electron-withdrawing groups can influence the feasibility and outcome of the migration.
Anionic rearrangements, such as the Sommelet-Hauser rearrangement, are also known for benzyl-containing compounds, although they typically involve benzylic quaternary ammonium (B1175870) salts rather than ethers. However, the principles of intramolecular nucleophilic attack and rearrangement could be relevant in related systems under strongly basic conditions. Studies on these migrations provide valuable mechanistic insights and open pathways to complex molecular architectures that are otherwise difficult to access. rsc.orgthieme-connect.de
Combined Reactivity and Chemoselectivity Studies of Multiple Functional Groups
Differential Reactivity of Functional Groups under Various Reaction Conditions
The presence of three distinct functional groups—a benzyl ether, a benzylic chloride, and an aryl fluoride—on the same molecule presents significant opportunities for chemoselective transformations. The differential reactivity of these groups allows for their selective manipulation by choosing appropriate reaction conditions.
Chloromethyl Group (-CH₂Cl): This is the most reactive site for nucleophilic substitution. As a benzylic halide, it readily undergoes both Sₙ1 and Sₙ2 reactions with a wide range of nucleophiles (e.g., cyanides, azides, amines, alkoxides) to form new C-C, C-N, or C-O bonds. These reactions typically occur under mild conditions that leave the benzyl ether and the C-F bond intact.
Benzyloxy Group (-OCH₂Ph): This group is stable to most nucleophilic and basic conditions but is susceptible to cleavage via hydrogenolysis or strong acids, as discussed previously. Conditions for benzyl ether cleavage (e.g., H₂/Pd-C) will also affect the chloromethyl group. However, Lewis acid-mediated cleavage can often be performed selectively.
Fluoro Group (-F): The C-F bond is the most chemically inert of the three functional groups. It does not react with typical nucleophiles or under the conditions used for hydrogenolysis or mild acidic cleavage. Its activation requires specific and often harsh conditions, such as those involving organometallic reagents or specialized catalytic systems.
This hierarchy of reactivity allows for a stepwise functionalization of the molecule. For instance, a nucleophile can be introduced at the chloromethyl position first. Subsequently, the benzyloxy group can be deprotected to reveal a phenolic hydroxyl group, which can then be further modified. The robust C-F bond would remain untouched throughout this sequence, available for a final, targeted transformation if desired.
| Reaction Condition / Reagent Type | Primary Reactive Site | Other Groups' Stability |
|---|---|---|
| Nucleophiles (e.g., NaCN, NaN₃, RNH₂) | -CH₂Cl (Substitution) | -OCH₂Ph and -F are stable |
| Catalytic Hydrogenation (H₂, Pd/C) | -OCH₂Ph (Cleavage) & -CH₂Cl (Reduction) | -F is stable |
| Strong Lewis Acids (e.g., BBr₃) | -OCH₂Ph (Cleavage) | -CH₂Cl and -F are generally stable |
| Organometallic Reagents (e.g., BuLi) | Potential for reaction at C-F or C-Cl | Complex reactivity, depends on conditions |
Tandem Reactions and Cascade Processes Leveraging Multiple Reactive Sites
The unique trifunctional nature of this compound, featuring a reactive benzylic chloride, an activated fluoroaromatic system, and a benzyloxy group, presents significant opportunities for the design of tandem and cascade reactions. These processes, in which multiple bond-forming events occur sequentially in a single synthetic operation, offer a powerful strategy for the rapid construction of complex molecular architectures from a relatively simple starting material. While specific literature examples detailing tandem reactions for this exact substrate are not extensively documented, its reactivity can be predicted based on established principles of its constituent functional groups. The interplay between the benzylic halide, the fluoro group, and the aromatic ring allows for the design of innovative synthetic pathways, particularly for the synthesis of heterocyclic compounds.
The primary reactive centers for tandem processes in this compound are the electrophilic carbon of the chloromethyl group and the carbon atom to which the fluorine is attached, which is susceptible to nucleophilic aromatic substitution (SNAr). The benzyloxy group, while generally stable, can also influence the electronic properties of the aromatic ring, and its ether linkage could potentially participate in cleavage or rearrangement reactions under specific conditions.
Intramolecular Tandem Reactions for Heterocycle Synthesis
A plausible and synthetically valuable application of tandem reactivity in this compound is in the construction of fused heterocyclic systems. This can be envisioned through a two-step sequence initiated by a nucleophilic attack at the benzylic position, followed by an intramolecular cyclization.
For instance, a bifunctional nucleophile, such as an amino alcohol or a dithiol, could be employed to first displace the benzylic chloride. The newly introduced nucleophilic center can then undergo an intramolecular nucleophilic aromatic substitution of the adjacent fluorine atom, leading to the formation of a six-membered heterocyclic ring. The reaction sequence is outlined below:
Step 1: Intermolecular Nucleophilic Substitution at the Benzylic Position
The primary benzylic chloride is susceptible to SN2-type reactions with a variety of nucleophiles. chemistry.coachlibretexts.org The reaction with a generic bifunctional nucleophile H-Y-X-H (where X and Y are heteroatoms like O, N, or S) would yield an intermediate where the nucleophile is tethered to the benzylic carbon.
Step 2: Intramolecular Nucleophilic Aromatic Substitution (SNAr)
The intermediate formed in the first step is now perfectly poised for an intramolecular cyclization. The terminal nucleophilic group (-X-H) can attack the carbon bearing the fluorine atom. The ortho-fluoro substituent is activated towards nucleophilic attack by the electron-withdrawing nature of the adjacent benzyloxy group and the newly formed substituent at the 4-position. This intramolecular SNAr reaction would result in the formation of a fused heterocyclic product.
The feasibility of such a tandem process is supported by the general principles of SNAr reactions, where the presence of electron-withdrawing groups ortho and para to the leaving group enhances the reaction rate. msu.edu
A hypothetical example of this tandem reaction is presented in the table below:
| Reactant | Proposed Conditions | Intermediate | Final Product | Plausible Mechanism |
| This compound and Ethanolamine | 1. K2CO3, CH3CN, rt2. NaH, THF, reflux | 2-((3-Benzyloxy-4-(hydroxymethyl)phenyl)methylamino)ethan-1-ol | A fused morpholine (B109124) derivative | SN2 followed by intramolecular SNAr |
Intermolecular Cascade Processes
In addition to intramolecular cyclizations, this compound can be a substrate for intermolecular cascade reactions. These processes could involve the sequential reaction of the two primary electrophilic sites with different nucleophiles in a one-pot procedure.
For example, a soft nucleophile, such as a thiol, could be used to selectively displace the benzylic chloride. Following this, a harder nucleophile, like an alkoxide or an amine, could be introduced to participate in an SNAr reaction at the fluoro-substituted carbon. The selectivity in such a cascade would be dictated by the relative reactivity of the two electrophilic sites and the nature of the nucleophiles employed. Benzylic halides are known to react readily with a wide range of nucleophiles under both SN1 and SN2 conditions. libretexts.orgyoutube.com
The following table outlines a hypothetical intermolecular cascade process:
| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product | Reaction Type |
| This compound | Sodium thiophenolate | 1-Benzyloxy-2-fluoro-4-((phenylthio)methyl)benzene | Sodium methoxide | 1-Benzyloxy-2-methoxy-4-((phenylthio)methyl)benzene | Sequential SN2 and SNAr |
This stepwise, one-pot approach allows for the introduction of two different functionalities onto the benzene ring, leading to highly substituted and potentially valuable chemical entities.
Mechanistic Considerations
The success of these proposed tandem and cascade reactions hinges on the careful control of reaction conditions to favor the desired reaction pathway. For intramolecular processes, the choice of the linker length in the bifunctional nucleophile is crucial to facilitate the cyclization step. For intermolecular cascades, the order of addition of reagents and the choice of solvents and bases will play a pivotal role in achieving the desired selectivity.
The benzylic position's ability to stabilize carbocations and radicals also opens up the possibility of tandem reactions involving initial radical formation or carbocation generation, followed by subsequent reactions on the aromatic ring. libretexts.orglibretexts.org While more speculative, these pathways could lead to novel molecular scaffolds.
Based on a comprehensive review of available scientific literature, there is insufficient detailed information on the specific applications of "this compound" to construct a thorough and scientifically accurate article according to the provided outline.
General chemical principles suggest that the functional groups present in this compound (a reactive chloromethyl group, a protective benzyloxy group, and a fluorinated aromatic ring) make it a potentially versatile building block in organic synthesis. The chloromethyl group can be used for alkylation reactions, the benzyloxy group can be deprotected to reveal a phenol, and the fluoro-aryl moiety is a common feature in many advanced materials and bioactive molecules.
However, without specific documented research findings, reaction data, and detailed synthetic schemes involving this exact compound, generating content for the highly specific subsections of the requested article would require speculation and extrapolation from the chemistry of related compounds. This would not meet the required standards of scientific accuracy and authoritative content based on verifiable sources.
Therefore, a detailed article focusing solely on the strategic applications of this compound with the requested level of detail and data cannot be generated at this time.
The Synthetic Utility of this compound: An Undocumented Building Block
Despite a comprehensive review of scientific literature and patent databases, specific applications for the chemical compound This compound as a synthetic building block, particularly in the development of new chemical entities or the synthesis of chiral derivatives, remain undocumented. While the structural motifs present in this molecule—a fluorinated benzene ring, a benzyloxy protecting group, and a reactive chloromethyl handle—are common in medicinal chemistry and materials science, information detailing the strategic use of this specific compound is not publicly available.
The field of drug discovery frequently employs fluorinated building blocks to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of lead compounds. The presence of a fluorine atom on the benzene ring of "this compound" suggests its potential utility in modulating the electronic and lipophilic characteristics of target molecules. Similarly, the benzyloxy group is a widely used protecting group for phenols, readily cleaved under various conditions, and the chloromethyl group serves as a versatile electrophile for the introduction of the benzyl fragment onto various nucleophiles.
However, the absence of specific research findings or patents detailing the use of "this compound" prevents a detailed discussion of its role as a scaffold for new chemical entity development or in diversification strategies. There is no available information on its incorporation into molecular libraries or its use as a starting material for the synthesis of novel bioactive compounds.
Furthermore, the synthesis of chiral derivatives and the exploration of enantioselective routes involving this compound are not described in the surveyed literature. Methodologies for achieving stereocontrol in reactions involving the chloromethyl group, or the development of chiral catalysts for transformations of this substrate, have not been reported.
Computational and Theoretical Investigations of 1 Benzyloxy 4 Chloromethyl 2 Fluoro Benzene
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. niscpr.res.in DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-311++G(d,p), are frequently employed to predict molecular geometries, vibrational frequencies, and electronic properties. niscpr.res.in For derivatives of benzene (B151609), DFT calculations can provide insights into how substituents like benzyloxy, chloromethyl, and fluoro groups influence the aromatic system. niscpr.res.in
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. wikipedia.orglibretexts.org The HOMO is the orbital most likely to donate electrons, representing the nucleophilic character of a molecule, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilic character. libretexts.orgyoutube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive.
For 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene, the distribution of the HOMO and LUMO would be influenced by the electronic effects of its substituents. The benzyloxy group, being an electron-donating group, would likely increase the energy of the HOMO and contribute to its density. Conversely, the electron-withdrawing fluoro and chloromethyl groups would lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The precise locations of the HOMO and LUMO densities on the molecule would indicate the most probable sites for electrophilic and nucleophilic reactions, respectively.
Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound
| Molecular Orbital | Predicted Energy Level | Probable Location of High Electron Density | Implication for Reactivity |
| HOMO | Higher Energy | Aromatic ring, influenced by the benzyloxy group | Site for electrophilic attack |
| LUMO | Lower Energy | Aromatic ring and chloromethyl group, influenced by fluoro and chloromethyl groups | Site for nucleophilic attack |
| HOMO-LUMO Gap | Moderate | - | Indicator of kinetic stability and chemical reactivity |
This table is a theoretical prediction based on the known effects of the substituent groups.
Electrostatic potential (ESP) surfaces are valuable tools for visualizing the charge distribution within a molecule and predicting its non-covalent interactions. walisongo.ac.id The ESP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. researchgate.net
In this compound, the electronegative fluorine and oxygen atoms would create regions of negative electrostatic potential. The hydrogen atoms of the aromatic rings and the methylene (B1212753) group would likely exhibit positive potential. The ESP surface would provide a visual representation of the molecule's polarity and its preferred sites for intermolecular interactions. For instance, the negative potential around the fluorine and oxygen atoms could indicate sites for hydrogen bonding. walisongo.ac.id
Table 2: Predicted Electrostatic Potential Distribution in this compound
| Molecular Region | Predicted Electrostatic Potential | Reason |
| Fluoro Group | Negative | High electronegativity of fluorine |
| Oxygen of Benzyloxy Group | Negative | High electronegativity and lone pairs of oxygen |
| Aromatic Hydrogens | Positive | Lower electron density due to bonding with carbon |
| Chloromethyl Group | Region of mixed potential, with positive potential on hydrogens and negative on chlorine | Electronegativity differences |
This table is a theoretical prediction based on the known electronegativities of the atoms and the principles of charge distribution.
Theoretical vibrational frequency analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. niscpr.res.in Each calculated vibrational mode corresponds to a specific molecular motion, such as stretching, bending, or twisting of bonds. niscpr.res.in The calculated frequencies and intensities can be compared with experimental spectra to confirm the structure of a synthesized compound.
For this compound, the vibrational spectrum would exhibit characteristic peaks for the functional groups present. For example, C-H stretching vibrations of the aromatic rings are typically observed in the 3100-3000 cm⁻¹ region. niscpr.res.in The C-F and C-Cl stretching vibrations would appear at lower frequencies, generally in the 1300-1000 cm⁻¹ and 850-550 cm⁻¹ regions, respectively. niscpr.res.in The C-O-C stretching of the ether linkage would also have a characteristic absorption.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (CH₂) | 3000 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-F Stretch | 1300 - 1000 |
| C-O-C Asymmetric Stretch | 1275 - 1200 |
| C-O-C Symmetric Stretch | 1150 - 1085 |
| C-Cl Stretch | 850 - 550 |
This table presents typical frequency ranges for the specified functional groups and is a general prediction.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in exploring the potential reaction pathways of a molecule, providing insights into the energies of reactants, products, and transition states.
The chloromethyl and fluoro groups are key reactive sites in this compound. The chloromethyl group is susceptible to nucleophilic substitution reactions (Sₙ2), where the chlorine atom is replaced by a nucleophile. The fluoro group, attached to the aromatic ring, can participate in nucleophilic aromatic substitution (SₙAr) reactions, although these typically require harsh conditions or the presence of strong electron-withdrawing groups.
Computational methods can be used to locate the transition state structures for these reactions. A transition state is a first-order saddle point on the potential energy surface, and its geometry and energy are crucial for understanding the reaction mechanism and predicting the reaction rate. For an Sₙ2 reaction at the chloromethyl group, the transition state would involve the incoming nucleophile and the leaving chloride ion partially bonded to the benzylic carbon.
From the activation energy, it is possible to estimate the reaction rate constant using transition state theory. Comparing the activation energies for different potential reaction pathways allows for the prediction of the most favorable reaction. For example, by comparing the energy profiles for nucleophilic attack at the chloromethyl carbon versus the aromatic carbon bearing the fluorine, one could determine the more likely reaction under a given set of conditions.
Table 4: Hypothetical Energy Profile Parameters for a Nucleophilic Substitution Reaction
| Reaction Coordinate | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Transition State | +Eₐ (Activation Energy) |
| Products | ΔE_rxn (Reaction Energy) |
This table provides a general framework for an energy profile. The actual values of Eₐ and ΔE_rxn would need to be calculated for specific reactions.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-O-C ether linkage of the benzyloxy group and the C-C bond of the chloromethyl substituent. Molecular dynamics simulations, in conjunction with quantum chemical calculations, provide a powerful theoretical framework for exploring the potential energy surface of this molecule, identifying stable conformers, and understanding the energetic barriers between them. Although specific computational studies on this compound are not extensively available in the current literature, a detailed analysis can be extrapolated from studies on analogous substituted benzyl (B1604629) ethers and aromatic compounds.
Preferred Conformations of the Benzyloxy Group and Aromatic Ring Substituents
For this compound, the fluorine atom at the 2-position is expected to exert a significant steric and electronic influence on the preferred conformation of the benzyloxy group. The rotation around the Ar-O bond (where Ar is the substituted benzene ring) will likely be characterized by a potential energy surface with distinct minima. It is plausible that the most stable conformer will orient the benzyl group away from the bulky fluorine atom to minimize steric repulsion.
The chloromethyl group at the 4-position also possesses rotational freedom around the Ar-CH2Cl bond. The conformational preference of this group will be influenced by electronic effects, such as hyperconjugation, and weak intramolecular interactions with the adjacent aromatic C-H bonds.
Molecular mechanics and density functional theory (DFT) calculations on analogous molecules can provide insights into the likely low-energy conformations. The following table summarizes plausible dihedral angles for the key rotatable bonds in this compound, based on theoretical considerations and data from similar compounds.
| Dihedral Angle | Description | Predicted Value (°) | Energetic Preference |
| C(aromatic)-O-CH₂-C(benzyl) | Defines the twist of the benzyloxy group | 90 ± 30 | Favored due to minimized steric interactions |
| O-C(aromatic)-C(aromatic)-F | Orientation of the benzyloxy group relative to the fluorine | Skewed conformations are likely more stable | Avoidance of steric clash with the fluorine atom |
| C(aromatic)-C(aromatic)-CH₂-Cl | Orientation of the chloromethyl group | Staggered conformations relative to the ring plane | Minimization of steric hindrance |
This interactive table is based on theoretical predictions for this compound, derived from computational studies on analogous molecular structures.
Intermolecular Interactions and Crystal Packing Predictions in Solid State
The solid-state structure of this compound will be governed by a complex interplay of various intermolecular interactions. The presence of a fluorine atom, a chloromethyl group, and two aromatic rings suggests that C-H···O, C-H···F, C-H···Cl, halogen bonding (C-Cl···O, C-Cl···F), and π-π stacking interactions will be the primary drivers of the crystal packing.
Statistical analyses of crystal structures of halogenated organic compounds indicate that hydrogen atoms are often the preferred partners for halogen atoms in intermolecular contacts. nih.gov Therefore, C-H···F and C-H···Cl hydrogen bonds are expected to be significant in the crystal lattice of this compound. The acidic nature of the aromatic and benzylic protons enhances their ability to act as hydrogen bond donors.
Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom (the σ-hole), could also play a crucial role. The chlorine atom of the chloromethyl group, and to a lesser extent the fluorine atom, can act as halogen bond donors, interacting with the oxygen atom of the ether linkage or the π-systems of the aromatic rings of neighboring molecules.
The presence of two aromatic rings makes π-π stacking interactions a likely feature of the crystal packing. These can occur in either a face-to-face or an offset (slipped-stack) arrangement. In many aromatic compounds, a herringbone packing motif is observed, which is a compromise between optimizing C-H···π interactions and minimizing π-π repulsion. nih.govresearchgate.net
Computational crystal structure prediction (CSP) methods can be employed to generate and rank plausible crystal packing arrangements based on their lattice energies. These methods would likely reveal several low-energy polymorphs for this compound, each characterized by a different combination of the aforementioned intermolecular interactions.
The following table summarizes the potential intermolecular interactions and their likely geometric characteristics in the solid state of this compound.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |
| Hydrogen Bond | C-H | O | 2.2 - 2.8 | > 120 |
| Hydrogen Bond | C-H | F | 2.3 - 2.9 | > 110 |
| Hydrogen Bond | C-H | Cl | 2.6 - 3.2 | > 110 |
| Halogen Bond | C-Cl | O | 2.8 - 3.4 | ~ 165 |
| Halogen Bond | C-Cl | π-system | 3.0 - 3.6 | Variable |
| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | Parallel or offset |
| C-H···π Interaction | C-H | π-system | 2.5 - 3.0 | Variable |
This interactive table presents theoretically predicted intermolecular interactions and their geometries for this compound, based on data from analogous halogenated and aromatic compounds.
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy is the cornerstone for determining the solution-state structure of 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is required for a complete and unambiguous assignment of all proton, carbon, and fluorine signals.
Based on established substituent effects, a set of predicted chemical shifts for the hydrogen and carbon atoms of the molecule can be proposed. The electron-withdrawing nature of the fluorine and chlorine atoms, combined with the anisotropic effects of the aromatic rings, would govern the precise spectral positions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Name | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| H3 | 7.10 - 7.20 | - |
| H5 | 7.35 - 7.45 | - |
| H6 | 7.00 - 7.10 | - |
| H-A (Bn) | 7.30 - 7.50 | - |
| H-B (Bn) | 7.30 - 7.50 | - |
| H-C (Bn) | 7.30 - 7.50 | - |
| CH₂O | 5.10 - 5.20 | 71.0 - 72.0 |
| CH₂Cl | 4.60 - 4.70 | 45.0 - 46.0 |
| C1 | - | 155.0 - 156.0 (d, J~CF~= 245 Hz) |
| C2 | - | 115.0 - 116.0 (d, J~CF~= 20 Hz) |
| C3 | - | 124.0 - 125.0 (d, J~CF~= 4 Hz) |
| C4 | - | 130.0 - 131.0 (d, J~CF~= 8 Hz) |
| C5 | - | 129.0 - 130.0 |
| C6 | - | 113.0 - 114.0 (d, J~CF~= 3 Hz) |
| C-ipso (Bn) | - | 136.0 - 137.0 |
| C-ortho (Bn) | - | 128.0 - 129.0 |
| C-meta (Bn) | - | 128.5 - 129.5 |
| C-para (Bn) | - | 127.5 - 128.5 |
Note: 'd' indicates a doublet, 'J' is the coupling constant, Bn refers to the benzyl (B1604629) group. Shifts are referenced to TMS.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional NMR experiments are indispensable for confirming the structural framework by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Key expected correlations include those between the adjacent aromatic protons on the fluoro-substituted ring (H5 with H6) and the complete spin system of the benzyl ring's aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the ¹H signal at ~5.15 ppm to the benzylic ether carbon (CH₂O) and the signal at ~4.65 ppm to the chloromethyl carbon (CH₂Cl).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (2-3 bond) ¹H-¹³C correlations, which helps piece together the molecular fragments. The most informative correlations would be from the benzylic ether protons (CH₂O) to the C1 and C2 carbons of the fluorinated ring and the ipso-carbon of the benzyl ring. Similarly, the chloromethyl protons (CH₂Cl) would show correlations to carbons C3, C4, and C5 of the fluorinated ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key expected NOESY correlation would be between the benzylic ether protons (CH₂O) and the H6 proton on the fluorinated ring, confirming the geometry around the ether linkage.
¹⁹F NMR for Precise Analysis of Fluorine Environment and Spin-Spin Couplings
Given the presence of a single fluorine atom, ¹⁹F NMR spectroscopy provides a clean and highly sensitive probe of its electronic environment. wikipedia.org
Chemical Shift: The fluorine atom is attached to an aromatic ring, ortho to a benzyloxy group and meta to a chloromethyl group. Its chemical shift is expected to be in the typical range for fluoroaromatic compounds, likely between -110 and -130 ppm (relative to CFCl₃). nih.gov
Spin-Spin Couplings: The ¹⁹F spectrum would appear as a multiplet due to coupling with neighboring aromatic protons. The most significant couplings would be the three-bond coupling to H3 (³JHF) and the four-bond coupling to H5 (⁴JHF), providing further confirmation of the substitution pattern.
Dynamic NMR Studies for Rotational Barriers or Conformational Exchange
The ether linkage (Ar-O-CH₂-Ar) in the molecule allows for conformational flexibility. Dynamic NMR studies, which involve recording spectra at various temperatures, could be employed to investigate the rotational energy barrier around the C-O bonds. While significant restriction of rotation is not anticipated at room temperature for this flexible ether, cooling the sample to a sufficiently low temperature might lead to the observation of distinct signals for different conformers (rotamers), allowing for the calculation of the energy barrier to interconversion.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Analysis
HRMS is essential for determining the exact mass and, consequently, the elemental formula of the compound. For this compound (C₁₄H₁₂ClFO), the calculated monoisotopic mass is 250.05607 Da. An experimental HRMS measurement confirming this value to within a few parts per million would provide unequivocal proof of its elemental composition.
Tandem Mass Spectrometry (MS/MS) for Elucidating Complex Fragmentation Patterns
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a protonated version, [M+H]⁺) and subjecting it to collision-induced dissociation to generate fragment ions. This technique provides valuable insights into the molecule's structure and bond strengths. The fragmentation of benzyl ethers and chlorides often follows predictable pathways. acs.orgnist.gov
The most anticipated fragmentation pathways would include:
Benzylic Cleavage: The most common fragmentation for benzyl ethers is the cleavage of the C-O bond to form the highly stable benzyl cation (C₇H₇⁺) at m/z 91. This is often the base peak in the spectrum.
Loss of Chloromethyl Radical: Cleavage of the C-C bond between the ring and the chloromethyl group could result in the loss of a ·CH₂Cl radical.
Tropylium (B1234903) Ion Formation: The benzyl cation at m/z 91 is known to rearrange to the even more stable tropylium ion. youtube.com
Table 2: Predicted Major Fragment Ions in MS/MS
| m/z (Daltons) | Proposed Formula | Description of Loss |
|---|---|---|
| 250.056 | [C₁₄H₁₂ClFO]⁺ | Molecular Ion (M⁺) |
| 215.029 | [C₁₄H₁₂FO]⁺ | Loss of Chlorine radical (·Cl) |
| 159.017 | [C₇H₅ClFO]⁺ | Loss of Benzene (B151609) (C₇H₇·) |
| 91.054 | [C₇H₇]⁺ | Benzyl/Tropylium cation; Loss of [C₇H₅ClFO]· |
X-ray Crystallography for Definitive Solid-State Structural Determination
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure in the solid state. This technique would precisely determine all bond lengths, bond angles, and torsion angles.
Based on crystal structures of similar molecules, such as fluorinated and chlorinated benzyl derivatives, certain structural features would be anticipated. researchgate.net The analysis would likely reveal a non-planar conformation, with a significant dihedral angle between the planes of the two aromatic rings due to the ether linkage. The analysis would also detail intermolecular interactions, such as C-H···π or potential weak halogen (C-F···H or C-Cl···H) interactions, which govern the crystal packing arrangement.
Table 3: Hypothetical Key Crystallographic Parameters
| Parameter | Expected Value/Information |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| Dihedral Angle (Ring 1 - Ring 2) | 50 - 80° |
| C-O-C Angle | ~118 - 122° |
| C-F Bond Length | ~1.35 - 1.37 Å |
| C-Cl Bond Length | ~1.77 - 1.79 Å |
| Intermolecular Interactions | C-H···π, C-H···F, C-H···Cl |
Analysis of Molecular Conformation in the Crystalline State
While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds allows for a detailed prediction of its solid-state conformation. The crystal structure of 1-Benzyloxy-4-chlorobenzene reveals that the two benzene rings are nearly coplanar, with a very small dihedral angle between them nih.gov. This suggests that the benzyloxy and the fluorochloromethyl-substituted phenyl rings in this compound are also likely to adopt a relatively planar orientation with respect to each other, influenced by the electronic and steric effects of the substituents.
The conformation of the chloromethyl group is also a key structural feature. In the crystalline state of similar benzyl derivatives, the orientation of such groups is influenced by packing forces and weak intermolecular interactions within the crystal lattice researchgate.net. The fluorine atom at the ortho position is expected to influence the torsional angle between the phenyl ring and the benzyloxy group through steric hindrance and electronic repulsion.
Table 1: Predicted Torsional Angles in this compound
| Parameter | Predicted Value | Influencing Factors |
|---|---|---|
| Dihedral Angle (Phenyl-O-CH2-Phenyl) | Small, near planar | Steric hindrance from ortho-fluoro group, crystal packing forces |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration Determination of Chiral Derivatives
While this compound itself is achiral, chiral derivatives could be synthesized, for example, by introducing a stereocenter in the benzyl or phenyl portion of the molecule. For such chiral derivatives, chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be indispensable for determining their enantiomeric purity and absolute configuration.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The aromatic chromophores in the chiral derivatives of this compound would give rise to characteristic CD signals (Cotton effects) in the UV region (around 240-270 nm for the ¹Lb transition of the benzene ring) acs.org. The sign and magnitude of the Cotton effect can be correlated to the absolute configuration of the stereocenter, often by applying empirical rules like the benzene sector rule for chiral benzyl compounds acs.org. The intensity of the CD signal is directly proportional to the enantiomeric excess, allowing for the determination of enantiomeric purity nih.gov.
Optical Rotatory Dispersion (ORD): ORD spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light wikipedia.org. A chiral derivative would exhibit a plain curve at wavelengths far from an absorption band and an anomalous curve (a Cotton effect) in the vicinity of the absorption bands of the chromophores amrita.edu. The shape of the ORD curve is related to the CD spectrum by the Kronig-Kramers transforms and provides complementary information for assigning the absolute configuration vt.edu.
These techniques are powerful, non-destructive methods that are crucial in the study of chiral molecules arxiv.orgresearchgate.netaps.org.
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Transformations Specific to 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene
The distinct functionalities of this compound present an opportunity for the development of highly specific catalytic transformations. Future research could focus on leveraging the interplay between the fluoro, benzyloxy, and chloromethyl groups to achieve novel reactivity.
Selective C-H Activation : The fluorine substituent is known to direct ortho-C–H metalation. nih.govnih.gov This provides a handle for palladium-catalyzed meta-selective C–H arylation by employing a norbornene relay strategy to trap the ortho-palladation intermediate. nih.govnih.gov Further research could explore other transition-metal catalysts for C-H functionalization at positions dictated by the electronic effects of the existing substituents. Computational studies could aid in predicting the most favorable sites for activation with different catalyst systems. acs.org
Photocatalytic Activation of the Benzylic C-Cl Bond : Visible-light photoredox catalysis offers a mild and efficient way to activate benzylic C-Cl bonds. acs.orgmdpi.com This can be used to generate benzyl (B1604629) radicals for Giese-type coupling reactions with electron-deficient alkenes. acs.org Cooperative catalysis, for instance using a nucleophilic cocatalyst like lutidine, can help to overcome the variable reduction potentials of different benzyl chlorides. acs.org Future work could explore a broader range of photocatalysts and coupling partners to expand the synthetic utility of this approach for derivatives of this compound.
Dual Catalytic Approaches : Systems that combine two different catalytic cycles could enable unique transformations. For example, a combination of photoredox and zirconocene (B1252598) catalysis has been shown to facilitate the reductive homocoupling of benzyl chlorides. acs.org Exploring such dual catalytic systems could lead to novel homo- and cross-coupling reactions involving the chloromethyl group, potentially leading to the synthesis of complex molecules with interesting properties.
| Catalytic Strategy | Potential Transformation | Key Features |
| Palladium-Catalyzed C-H Activation | Meta-selective arylation | Norbornene relay strategy, leveraging the ortho-directing effect of fluorine. nih.govnih.gov |
| Visible-Light Photoredox Catalysis | Giese-type coupling with alkenes | Mild reaction conditions, generation of benzyl radicals. acs.org |
| Dual Photoredox/Zirconocene Catalysis | Reductive homocoupling | Cooperative catalysis for C-Cl bond cleavage. acs.org |
Integration into Continuous Flow Synthesis and Microreactor Technologies for Enhanced Efficiency
The synthesis and derivatization of halogenated aromatic compounds can often be improved in terms of safety, efficiency, and scalability by employing continuous flow and microreactor technologies. rsc.orgkth.se These approaches offer superior control over reaction parameters such as temperature and mixing, which is particularly beneficial for highly exothermic or fast reactions. rsc.orgresearchgate.net
Future research should focus on developing continuous flow protocols for the synthesis and subsequent functionalization of this compound. For instance, the chlorination of the parent toluene (B28343) derivative could be performed in a microreactor to achieve higher selectivity and space-time yield compared to batch processes. rsc.org Furthermore, subsequent nucleophilic substitutions of the chloromethyl group or palladium-catalyzed cross-coupling reactions could be integrated into a multi-step continuous flow system. rsc.orgnobelprize.orgnih.gov The use of microreactors constructed from corrosion-resistant materials would also allow for the use of aggressive reagents that are difficult to handle in conventional batch setups. rsc.org
| Technology | Application | Advantages |
| Microreactors | Synthesis via chlorination | Enhanced heat transfer, improved selectivity, higher space-time yield. rsc.org |
| Continuous Flow Systems | Multi-step derivatization | Increased safety, scalability, and process control. kth.se |
| Corrosion-Resistant Microreactors | Use of aggressive reagents | Enables a wider range of chemical transformations. rsc.org |
Exploration of Bioorthogonal Reactivity Modalities for Chemical Biology Tool Development
Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. acs.orgwikipedia.org The unique structural features of this compound, particularly the fluorinated benzyl ether moiety, suggest potential applications in this field.
While the compound itself is not directly a bioorthogonal reactant, it can serve as a scaffold for the synthesis of novel bioorthogonal probes. The fluorine atom can enhance metabolic stability and alter lipophilicity, which are desirable properties for molecules used in biological systems. nih.gov For example, fluorinated benzyl ethers have been investigated as alternative protecting groups in oligosaccharide synthesis due to their enhanced NMR resolution. wiserpub.comwiserpub.com This suggests that the fluorinated benzyl ether motif could be incorporated into larger biomolecules without causing significant structural perturbations.
Future research could focus on modifying this compound to include a "click-handle," such as an azide (B81097) or a strained alkyne, making it suitable for bioorthogonal ligation reactions. mdpi.com The influence of the fluorine substituent on the reactivity of the click handle could be a subject of investigation. Furthermore, the development of bioorthogonal cleavage reactions for fluorinated benzyl ethers could lead to new strategies for prodrug activation or the controlled release of therapeutic agents.
Application of Machine Learning and Artificial Intelligence for Retrosynthesis and Reaction Prediction
The complexity of multi-step organic synthesis can be navigated more efficiently with the aid of machine learning (ML) and artificial intelligence (AI). These tools can be trained on large datasets of chemical reactions to predict retrosynthetic pathways and reaction outcomes.
Furthermore, machine learning models can be developed to predict the regioselectivity of reactions on the aromatic ring, taking into account the directing effects of the fluoro, benzyloxy, and chloromethyl substituents. This could be particularly useful for predicting the outcomes of electrophilic aromatic substitution or C-H activation reactions. AI could also be employed to optimize reaction conditions, such as catalyst choice, solvent, and temperature, to maximize the yield and minimize byproducts in the synthesis and derivatization of this compound.
Sustainable and Circular Chemistry Approaches for its Production, Derivatization, and Potential Degradation Pathways
The principles of green and circular chemistry are becoming increasingly important in chemical manufacturing. Future research on this compound should incorporate these principles.
Sustainable Synthesis : The synthesis of the benzyl ether linkage can be made more sustainable by using iron-based catalysts in green solvents like propylene (B89431) carbonate. nih.govacs.org Another approach is the direct benzylation of carboxylic acids with toluenes via palladium-catalyzed C-H acyloxylation, which is an atom-economical method. organic-chemistry.org Research into applying these greener methods for the synthesis of this compound is a promising avenue.
Biodegradation : The presence of both chlorine and fluorine atoms on the aromatic ring raises questions about its environmental persistence. While many microorganisms can degrade chlorinated aromatic compounds, the strong carbon-fluorine bond often poses a challenge. researchgate.netmdpi.comnih.govtaylorfrancis.com Future studies could investigate the microbial degradation of this compound. This could involve identifying microbial strains or enzymes capable of cleaving the C-Cl and C-F bonds, potentially through oxidative pathways that activate the aromatic ring. researchgate.netmdpi.com
Circular Fluorine Economy : Given that fluorine is a finite resource, developing a circular economy for fluorinated compounds is a long-term goal. developmentaid.orgnih.gov This involves the recovery and reuse of fluorine from waste streams. Research into the chemical recycling of fluoropolymers and hydrofluorocarbons is ongoing, with the aim of converting them back into valuable fluorochemicals. developmentaid.orgchemrxiv.org While directly applicable to the degradation of this compound on a laboratory scale might be challenging, the broader concept of fluorine recycling could influence the design of future synthetic routes and the end-of-life considerations for its derivatives. europa.euresearchgate.net
| Area | Focus | Potential Impact |
| Sustainable Synthesis | Iron-catalyzed etherification, Pd-catalyzed C-H acyloxylation | Reduced environmental impact of production. nih.govacs.orgorganic-chemistry.org |
| Biodegradation | Microbial degradation pathways | Understanding and mitigating environmental persistence. researchgate.netmdpi.comnih.govtaylorfrancis.com |
| Circular Economy | Fluorine recovery and reuse | Long-term sustainability of fluorochemicals. developmentaid.orgnih.gov |
Q & A
Q. What are the optimal synthetic routes for preparing 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, benzyloxy groups can be introduced via benzylation of fluorinated phenol precursors using benzyl halides under basic conditions (e.g., NaH or K₂CO₃ in DMF/DMSO). Chloromethylation may follow using chloromethylating agents like ClCH₂OCH₃ in the presence of Lewis acids. Key parameters include:
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Purification : Column chromatography or recrystallization to isolate the product .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish positional isomers of this compound?
- Methodological Answer :
- ¹H/¹³C NMR :
- Benzyloxy protons resonate as a singlet at δ ~4.9–5.1 ppm.
- Fluorine atoms induce deshielding in adjacent protons (e.g., aromatic F at δ ~-110 ppm in ¹⁹F NMR).
- IR : Stretching frequencies for C-F (~1100–1250 cm⁻¹) and C-Cl (~550–800 cm⁻¹) bonds are diagnostic.
- MS : Molecular ion peaks ([M+H]⁺) confirm molecular weight, while fragmentation patterns (e.g., loss of benzyloxy group) validate substitution sites .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of functional groups?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (via SHELX suite) refines bond lengths, angles, and torsion angles. For example:
Q. What strategies mitigate data contradictions in structure-activity relationship (SAR) studies involving this compound?
- Methodological Answer : Contradictions (e.g., inconsistent bioactivity across assays) require:
- Experimental Replication : Standardize assay conditions (pH, temperature, solvent).
- Computational Validation : Density Functional Theory (DFT) to model electronic effects (e.g., fluorine’s electronegativity altering electron density).
- Statistical Analysis : Multivariate regression to isolate variables (e.g., substituent position vs. activity) .
Q. How can reaction conditions be optimized for regioselective functionalization of the chloromethyl group?
- Methodological Answer :
- Steric Effects : Use bulky bases (e.g., DBU) to direct substitution to less hindered sites.
- Catalysis : Pd-catalyzed cross-coupling (Suzuki, Heck) for aryl-chloromethyl bond activation.
- Solvent Effects : Non-polar solvents (toluene) favor retention of the benzyloxy group during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
